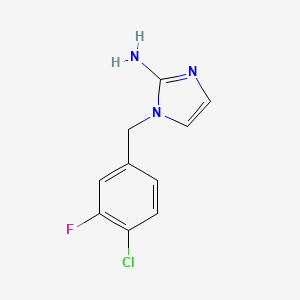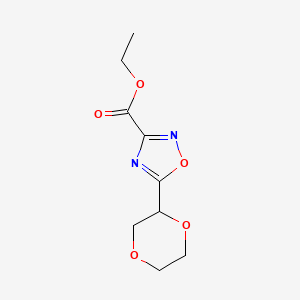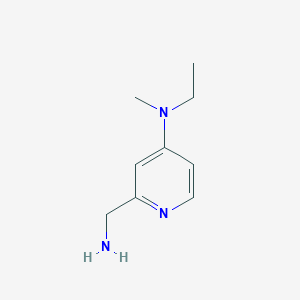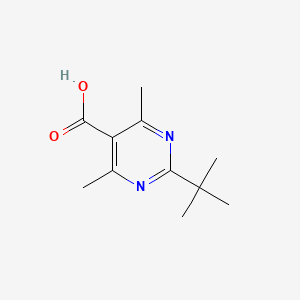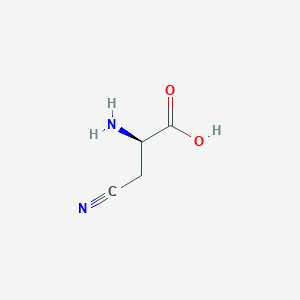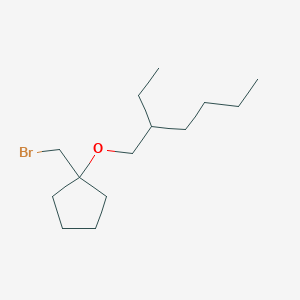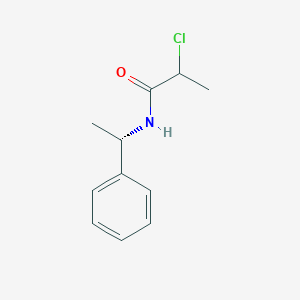
2-Chloro-N-((S)-1-phenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-((S)-1-phenylethyl)propanamide is an organic compound belonging to the amide family It is characterized by the presence of a chloro group, a phenylethyl group, and a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((S)-1-phenylethyl)propanamide typically involves the reaction of (S)-1-phenylethylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization processes can be employed to ensure consistent quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-((S)-1-phenylethyl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Reduction: Formation of primary amines.
Oxidation: Formation of ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-((S)-1-phenylethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-((S)-1-phenylethyl)propanamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to ergosterol in the fungal cell membrane, disrupting membrane integrity and leading to cell death . Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase, thereby preventing cell replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(p-tolyl)propanamide: Similar structure but with a p-tolyl group instead of a phenylethyl group.
2-Chloro-N-(2-methylphenyl)propanamide: Contains a 2-methylphenyl group instead of a phenylethyl group.
2-Chloro-N-phenylacetamide: Lacks the propanamide backbone and has a simpler structure.
Uniqueness
2-Chloro-N-((S)-1-phenylethyl)propanamide is unique due to its specific stereochemistry and the presence of both a chloro group and a phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
596807-99-7 |
|---|---|
Molekularformel |
C11H14ClNO |
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
2-chloro-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8?,9-/m0/s1 |
InChI-Schlüssel |
QSGXOZATHLLEEQ-GKAPJAKFSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(C)Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


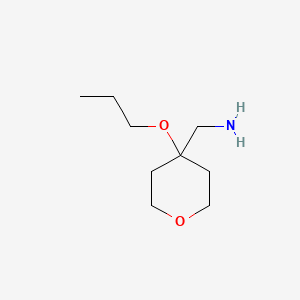

![4-Methyl-2-oxabicyclo[2.2.1]heptan-6-amine](/img/structure/B13633529.png)
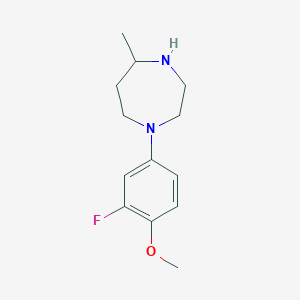

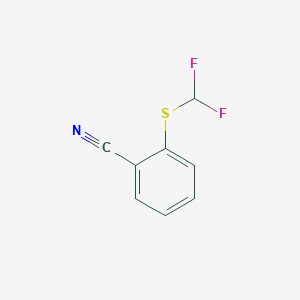
![Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13633551.png)
